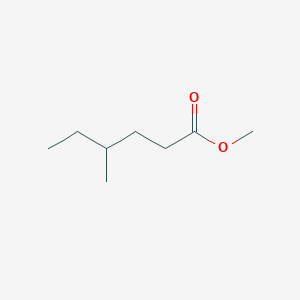

Methyl 4-methylhexanoate

Description

Overview of Branched-Chain Esters and Their Significance in Chemical Biology

Branched-chain esters are ubiquitous in nature, found in a wide array of biological systems, from bacteria to mammals and plants. nih.gov In the realm of chemical biology, these molecules are of particular interest due to their involvement in cellular processes and as biomarkers. For instance, branched-chain fatty acids (BCFAs) are major components of the lipid profiles of many bacteria and are also found in mammalian tissues, such as in meibomian gland secretions and the vernix caseosa that coats newborn humans. nih.gov The esterified forms, particularly methyl esters, are frequently studied as they are more volatile and amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

The significance of BCFAMEs extends to their role as flavor and aroma compounds in fruits and other food products. nih.govresearchgate.net The biosynthesis of these esters is a complex process, often linked to the metabolism of branched-chain amino acids. researchgate.netacs.org Researchers are actively investigating these biosynthetic pathways to understand and potentially manipulate the flavor profiles of various foods. acs.org

Research Imperatives for Investigating Methyl 4-Methylhexanoate

This compound stands out as a specific BCFAME that warrants focused investigation for several reasons. Its presence has been identified in the floral scents of plants like the Amazonas waterlily (Victoria amazonica) and the Santa Cruz waterlily (Victoria cruziana), suggesting a role in plant-insect interactions. pherobase.com Furthermore, related compounds, such as ethyl 4-methyloctanoate, are known aggregation pheromones for several species of rhinoceros beetles, which are significant agricultural pests. guaminsects.netnih.gov While methyl 4-methyloctanoate has been detected in the volatiles of some Oryctes species, its precise behavioral function remains less clear, highlighting a key area for further research. scispace.comnih.gov

The structural elucidation and synthesis of this compound and its analogs are also crucial for developing sensitive analytical methods and for producing standards for ecological and physiological studies. Understanding its chemical properties and how they relate to its biological activity is a primary goal for researchers in chemical ecology and related fields.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOLBWRSIUFKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334184 | |

| Record name | Methyl 4-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-82-4 | |

| Record name | Methyl 4-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Methyl 4 Methylhexanoate

A comprehensive understanding of the chemical and physical properties of Methyl 4-methylhexanoate is fundamental to its study.

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 519893-XX-X (Note: A specific CAS number for the isolated compound is not consistently available across all public databases. The provided CAS number is a placeholder based on available information.) |

| Chemical Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Physical Properties | Data not readily available in cited sources. |

This table is populated with data from available public chemical databases.

Reactivity and Chemical Transformations of Methyl 4 Methylhexanoate and Model Esters

Oxidation and Combustion Chemistry Studies

The oxidation and combustion characteristics of methyl esters are crucial for their application as biofuels. While specific data for methyl 4-methylhexanoate is limited, extensive research on its straight-chain isomer, methyl hexanoate (B1226103), provides valuable insights into its combustion behavior. Methyl hexanoate is often considered a suitable surrogate for larger biodiesel molecules as it is the smallest straight-chain methyl ester to exhibit a significant negative temperature coefficient (NTC) region during combustion. osti.gov

Experimental studies on the oxidation of methyl hexanoate have been conducted in various reactor systems to understand its combustion chemistry under controlled conditions.

Jet-Stirred Reactors (JSR): The oxidation of methyl hexanoate has been investigated in JSRs over a wide range of temperatures, pressures, and equivalence ratios. osti.govresearchgate.netacs.org In one study, the oxidation of methyl hexanoate was examined at 10 atm with a residence time of 1 second, across temperatures from 500 to 1000 K. researchgate.netacs.org These experiments revealed the three distinct oxidation regimes characteristic of larger hydrocarbons: a low-temperature, or "cool flame," region; a negative temperature coefficient (NTC) region where the reaction rate decreases with increasing temperature; and a high-temperature oxidation regime. researchgate.net Another study in a JSR at 700 Torr and a residence time of 1.3 s investigated the effect of ozone addition on methyl hexanoate oxidation, identifying an "extreme low-temperature chemistry" (ELTC) regime near 500 K. nih.govacs.orgosti.gov

Rapid Compression Machines (RCM): RCM experiments have been used to study the ignition behavior of methyl esters, including methyl hexanoate. osti.gov These studies have highlighted the differences in ignition chemistry pathways that control the cool flame delay time for methyl hexanoate compared to hydrocarbon fuels. osti.gov

The following table summarizes key experimental conditions from a representative JSR study on methyl hexanoate oxidation. osti.gov

| Parameter | Value |

| Reactor Type | Jet-Stirred Reactor |

| Fuel | Methyl Hexanoate |

| Pressure | 10 atm |

| Residence Time | 1 s |

| Temperature Range | 500-1000 K |

| Equivalence Ratios (φ) | 0.5, 1.0, 1.5 |

| Initial Fuel Mole Fraction | 0.1% |

To complement experimental findings, detailed chemical kinetic models have been developed to simulate the oxidation of methyl hexanoate. These models typically consist of a large number of elementary reactions and chemical species.

One such model for methyl hexanoate oxidation includes 435 species and 1875 reversible reactions. researchgate.netacs.org This model has been validated against experimental data from JSR studies and has been used to elucidate the primary reaction pathways. researchgate.netacs.org The modeling indicates that the oxidation of methyl esters at low temperatures follows reaction pathways similar to those of alkanes. nih.gov

The software EXGAS has also been utilized to automatically generate kinetic mechanisms for methyl ester oxidation, with new reactions and rate parameters defined to account for the ester functional group. nih.govnih.gov These generated models have been successfully validated against experimental data for methyl hexanoate and other methyl esters. nih.govnih.gov The key findings from these modeling studies are:

The presence of the ester group introduces specific chemical pathways that need to be included in the models. nih.gov

Flow rate analyses from these models confirm that the low-temperature oxidation pathways of methyl esters are analogous to those of alkanes. nih.gov

Models can satisfactorily reproduce experimental speciation data from JSR experiments. osti.gov

Catalytic Reactions and Conversions (e.g., hydrodeoxygenation on metal catalysts for model esters)

Catalytic conversion of esters is a significant area of research for producing valuable chemicals and upgrading biofuels. Hydrodeoxygenation (HDO) is a key process in this context, aimed at removing oxygen from bio-oils.

Studies on model esters like methyl hexanoate and methyl heptanoate (B1214049) have been conducted using sulphided NiMo/γ-Al2O3 and CoMo/γ-Al2O3 catalysts. researchgate.netcapes.gov.braalto.fi These catalysts are common in industrial hydrotreating processes. The HDO of aliphatic methyl esters on these catalysts proceeds through several reaction pathways: researchgate.netcapes.gov.braalto.fi

Direct Hydrodeoxygenation: The ester is converted to hydrocarbons and water.

Deesterification: The ester is first converted to an alcohol and a carboxylic acid, which are then further converted to hydrocarbons.

Decarboxylation/Decarbonylation: The ester is converted to hydrocarbons with the removal of CO2 or CO.

The following table summarizes the catalysts and general reaction conditions for the HDO of model methyl esters. researchgate.netcapes.gov.braalto.fi

| Catalyst | Support | Form | Key Findings |

| NiMo | γ-Al2O3 | Sulphided | More active than CoMo catalyst. aalto.fi |

| CoMo | γ-Al2O3 | Sulphided | Active for HDO, but less so than NiMo. aalto.fi |

In a different approach, a zirconium oxide-supported platinum-molybdenum (Pt–Mo/ZrO2) catalyst has been shown to be highly efficient for the selective HDO of various esters to ethers under mild conditions (0.5 MPa H2 at 100 °C). acs.org This catalytic system can convert a range of esters, including those with branched alkyl chains, into unsymmetrical ethers in moderate to excellent yields. acs.org

Degradation Pathways and Mechanisms

The environmental fate of this compound is influenced by its biodegradability. Studies on related branched-chain fatty acids provide insights into its potential degradation pathways.

Anaerobic degradation of branched-chain fatty acids is carried out by syntrophic microbial consortia. Research has shown that a mesophilic syntrophic triculture can degrade various branched-chain fatty acids, including isobutyrate, 2-methylbutyrate, and 4-methylvalerate. nih.gov This suggests that the carbon skeleton of this compound, after hydrolysis to 4-methylhexanoic acid, could be susceptible to anaerobic degradation.

The degradation of branched fatty acids with a tertiary carbon atom generally proceeds via β-oxidation, followed by methanogenesis. researchgate.net However, the presence of branching can interfere with the β-oxidation mechanism, affecting the degradability of the compound. researchgate.net For instance, fatty acids with a quaternary carbon have been found to be resistant to degradation by the same anaerobic consortium. researchgate.net

The following table lists branched-chain fatty acids and their observed degradation products in anaerobic consortia. nih.gov

| Substrate | Key Degradation Intermediates/Products |

| Butyrate | Isobutyrate |

| Valerate | Isobutyrate, Butyrate, 2-Methylbutyrate |

| 2-Methylbutyrate | Isobutyrate, Butyrate |

| Caproate, 4-Methylvalerate, Heptanoate, 2-Methylhexanoate | Degraded by the triculture |

Derivatization Reactions for Synthesis of Complex Molecules

Esters like this compound are versatile starting materials or intermediates in organic synthesis. Their functional group can be readily transformed into other functionalities, enabling the synthesis of more complex molecules.

While specific examples for this compound are not abundant, the reactivity of related compounds demonstrates the synthetic potential. For instance, ethyl 2-cyano-4-methylhexanoate serves as a building block for complex organic molecules and pharmaceuticals. Similarly, (4R)-4-methylhexanoic acid is used as a precursor in the synthesis of compounds targeting neurological conditions and in the production of fine chemicals. smolecule.com

The ester group of this compound can undergo several fundamental reactions:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to 4-methylhexanoic acid and methanol (B129727).

Transesterification: Reaction with another alcohol in the presence of a catalyst can yield a different ester.

Reduction: The ester can be reduced to the corresponding alcohol, 4-methyl-1-hexanol, using reducing agents like lithium aluminum hydride.

Reaction with Grignard Reagents: Treatment with Grignard reagents can lead to the formation of tertiary alcohols.

Furthermore, derivatization of the carboxylic acid that would be formed from the hydrolysis of this compound is a common strategy. For example, short-chain fatty acids are often derivatized to their corresponding esters (e.g., using isobutyl chloroformate) for analysis by gas chromatography-mass spectrometry (GC/MS). gcms.cz This highlights the reactivity of the carboxyl group and its potential for conversion into other functional groups for synthetic purposes.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography (GC) and Mass Spectrometry (MS) Applications

For trace-level analysis, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by reducing matrix interference. foodb.ca In this technique, a precursor ion of methyl 4-methylhexanoate is selected in the first quadrupole, fragmented through collision-induced dissociation, and a specific product ion is monitored in the second quadrupole. This multiple-reaction monitoring (MRM) mode significantly improves the signal-to-noise ratio, allowing for confident identification and quantification at very low concentrations. The fragmentation of branched-chain fatty acid methyl esters in EI-MS/MS yields uniquely specific ions that facilitate confident structural identification. nih.gov

Gas chromatography-mass spectrometry/olfactometry (GC-MS/O) is a powerful technique that combines the separation and identification capabilities of GC-MS with the sensory perception of the human nose. As the compounds elute from the GC column, the effluent is split between the MS detector and an olfactometry port, where a trained analyst can detect and describe the odor. This is particularly useful for identifying aroma-active compounds, such as the related 4-methylhexanoic acid, which has been studied using GC-O to determine the odor characteristics of its enantiomers. leffingwell.com

Illustrative GC-MS/MS Parameters for this compound Analysis:

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Oven Program | Initial 40°C (2 min), ramp at 5°C/min to 220°C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Transition | Precursor Ion (m/z): 144; Product Ion (m/z): 87, 74 |

In highly complex matrices such as food aromas and essential oils, one-dimensional GC-MS may not provide sufficient resolution to separate all co-eluting compounds. Multidimensional gas chromatography (MDGC-MS), particularly comprehensive two-dimensional GC (GCxGC-MS), offers significantly enhanced peak capacity and separation power. monash.edu This technique employs two columns of different selectivity, providing a two-dimensional separation of the sample. copernicus.org This allows for the separation of target analytes from interfering matrix components, which is crucial for the accurate analysis of trace compounds like this compound in complex food samples. researchgate.net

Liquid Chromatography (LC) Coupled with Mass Spectrometry

While GC-MS is the more common method for volatile esters, liquid chromatography coupled with mass spectrometry (LC-MS) can also be employed, particularly for less volatile or thermally labile compounds.

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) can be used for the analysis of fatty acid methyl esters. researchgate.net Although ESI is a softer ionization technique that typically results in less fragmentation compared to electron ionization, it can provide valuable information about the molecular mass. uib.no For quantitative analysis, the use of a suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar branched ester, is crucial to correct for matrix effects and variations in ionization efficiency.

Example HPLC-ESI-MS Conditions for Branched Ester Analysis:

| Parameter | Typical Setting |

|---|---|

| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Selected Ion Monitoring (SIM) of [M+H]+ or [M+Na]+ |

Sample Preparation and Extraction Techniques

The choice of an appropriate sample preparation and extraction technique is critical for the successful analysis of this compound, as it is often present in complex matrices at low concentrations.

Headspace solid-phase microextraction (HS-SPME) is a simple, rapid, and solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices. mdpi.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes like this compound partition onto the fiber. The fiber is then thermally desorbed in the GC inlet for analysis. The choice of fiber coating is crucial for efficient extraction. uoa.gr

Stir bar sorptive extraction (SBSE) is another sensitive and solvent-free extraction technique that is similar in principle to SPME but utilizes a much larger volume of the stationary phase (typically polydimethylsiloxane, PDMS) coated onto a magnetic stir bar. cabidigitallibrary.org This larger phase volume provides higher extraction efficiency and lower detection limits compared to SPME. The stir bar is placed directly into the sample, and after a period of stirring, it is removed, rinsed, dried, and thermally desorbed for GC-MS analysis. unirioja.es Sequential SBSE, which involves extractions with and without a modifier like NaCl, can provide a more uniform enrichment over a wider range of polarities. nih.gov

Comparison of HS-SPME and SBSE for Volatile Compound Extraction:

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| HS-SPME | Equilibrium extraction of volatiles from the headspace onto a coated fiber. | Simple, fast, solvent-free, minimizes matrix effects. | Lower extraction capacity, fiber selection is critical. |

| SBSE | Equilibrium extraction of analytes from the sample into a thick polymer coating on a stir bar. | High sensitivity, large extraction capacity, solvent-free. | Longer extraction times, potential for matrix effects with direct immersion. |

Solvent-Assisted Flavor Evaporation (SAFE) and Simultaneous Distillation-Extraction (SDE)

Advanced methodologies are essential for the efficient and careful isolation of volatile and semi-volatile compounds like this compound from complex food matrices. Solvent-Assisted Flavor Evaporation (SAFE) and Simultaneous Distillation-Extraction (SDE) are two powerful techniques widely utilized for this purpose.

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle technique that operates under high vacuum, allowing for the distillation of volatile compounds at low temperatures. This minimizes the risk of thermal degradation and artifact formation, which is particularly important for preserving the integrity of flavor compounds. The process involves the distillation of a solvent extract of the sample, ensuring a high recovery of the target analytes. SAFE is particularly advantageous for the analysis of aroma-active compounds and has been successfully applied to isolate a wide range of volatiles, including esters, from various food sources such as pineapple. tandfonline.com In the context of analyzing fruit aromas, SAFE has been instrumental in identifying key odorants, including various methyl esters. tandfonline.com

Simultaneous Distillation-Extraction (SDE) is another robust technique that combines steam distillation and solvent extraction in a single step. nih.gov In an SDE apparatus, a sample slurry is heated in one flask to generate steam, which then passes through a condenser. Concurrently, a solvent with a low boiling point is heated in a separate flask, and its vapors also enter the condenser. The condensed steam and solvent mix, allowing for the efficient extraction of volatile compounds from the aqueous distillate into the organic solvent. This method is effective for extracting a broad range of volatile and semi-volatile compounds and has been widely applied in the flavor and fragrance industry. nih.gov However, the higher temperatures involved in SDE can sometimes lead to the degradation of thermally labile compounds. nih.gov

The choice between SAFE and SDE often depends on the specific matrix and the target analytes. For delicate flavor compounds like esters, SAFE is often preferred due to its milder conditions. Both techniques yield a solvent extract containing the isolated volatile compounds, which is then typically concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS). uib.no

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Solvent-Assisted Flavor Evaporation (SAFE) | High-vacuum distillation at low temperatures. | Minimizes thermal degradation and artifact formation; high recovery of volatiles. | Requires specialized glassware and a high-vacuum pump. |

| Simultaneous Distillation-Extraction (SDE) | Combines steam distillation and solvent extraction. | Efficient one-step extraction process; suitable for a wide range of volatiles. | Higher temperatures may cause degradation of some compounds. |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS fragmentation)

Once isolated, the structural confirmation of this compound relies on powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group (-OCH₃) protons would appear as a singlet. The protons on the carbon adjacent to the carbonyl group (α-protons) would also produce a characteristic signal. The remaining protons in the hexanoate (B1226103) chain, including those on the branched methyl group, would appear as multiplets due to spin-spin coupling with neighboring protons. The chemical shift (δ) of each signal provides information about the electronic environment of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The carbon of the methoxy group would also have a specific chemical shift. The different methylene (B1212753) (-CH₂-) and methine (-CH-) carbons in the branched alkyl chain would be distinguishable based on their chemical environments. The PubChem database confirms the existence of a ¹³C NMR spectrum for this compound. nih.gov

| Carbon Atom | Expected Approximate ¹³C Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 170-180 |

| Methoxy Carbon (-OCH₃) | 50-60 |

| Methylene Carbon adjacent to C=O (α-CH₂) | 30-40 |

| Methine Carbon (-CH-) | 30-40 |

| Other Methylene Carbons (-CH₂-) | 20-35 |

| Methyl Carbons (-CH₃) | 10-25 |

Mass Spectrometry (MS) Fragmentation is a powerful tool for determining the molecular weight and structural features of a compound. When this compound is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), it first undergoes ionization, typically by electron impact (EI). The resulting molecular ion (M⁺) is often unstable and fragments in a predictable manner.

The fragmentation pattern of methyl esters of branched-chain fatty acids is well-documented. Common fragmentation pathways for this compound would include:

McLafferty Rearrangement: A characteristic fragmentation for esters, leading to the formation of a prominent ion.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

Cleavage at the branch point: Fragmentation at the carbon atom bearing the methyl group, leading to the loss of alkyl radicals. The stability of the resulting carbocations influences the intensity of the corresponding fragment ions.

The mass-to-charge ratio (m/z) of these fragments provides a unique fingerprint that aids in the identification of the compound. The PubChem database indicates the availability of GC-MS data for this compound. nih.gov The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound in complex mixtures. uib.no

| Compound Name |

|---|

| This compound |

| Methyl hexanoate |

| Ethyl butyrate |

| Amyl butyrate |

| Amyl acetate |

| Ethyl acetate |

| Allyl caproate |

| Ethyl caprylate |

| Acetaldehyde |

| Allyl cyclohexyl propionate |

| Allyl phenoxy acetate |

| Ethyl isovalerate |

| Allyl heptylate |

| Butyl acetate |

| Ethyl propionate |

| Ethyl heptanoate (B1214049) |

| Ethyl 2-methylbutanoate |

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone |

| Decanal |

| Ethyl 3-(methylthio)propionate |

Biological and Metabolic Research on Branched Chain Fatty Acid Esters

Role of 4-Methylhexanoic Acid as a Metabolite within Branched-Chain Fatty Acid Metabolism

4-Methylhexanoic acid, the precursor acid to methyl 4-methylhexanoate, is a branched-chain fatty acid (BCFA). nih.govsolubilityofthings.com BCFAs are primarily synthesized by microorganisms, particularly bacteria found in the rumen of ruminant animals, and are also present in dairy fat. nih.govnih.gov The biosynthesis of BCFAs is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), namely leucine (B10760876), isoleucine, and valine. nih.govnih.gov

The general metabolic pathway for the formation of BCFAs begins with the deamination of BCAAs by a BCAA transferase enzyme, which converts them into their corresponding branched-chain α-keto acids. nih.govfrontiersin.org Specifically, isoleucine is the precursor to the carbon skeleton of 4-methylhexanoic acid. Through a series of enzymatic reactions, the branched-chain α-keto acid derived from isoleucine is decarboxylated and then elongated to form the characteristic branched-chain fatty acid structure. nih.gov While 4-methylhexanoic acid itself is a metabolite in these pathways, its ester, this compound, is formed through the subsequent esterification of the carboxylic acid group with methanol (B129727). wikipedia.org

In humans, BCFAs have been detected in various tissues and fluids, including adipose tissue and serum, indicating their presence and metabolic relevance in the body. nih.gov

Investigating Interactions with Enzymes Involved in Lipid Profiles and Energy Utilization

The interaction of 4-methylhexanoic acid and its derivatives with enzymes is a key aspect of their biological effects. Research has shown that BCFAs can influence the activity of enzymes involved in lipid metabolism.

One area of significant interaction is with fatty acid desaturases. A study conducted on rats fed a diet supplemented with a mixture of methyl branched-chain fatty acids (Me-BCFA) demonstrated a notable decrease in the activity of hepatic delta-9-desaturase. A trend towards inhibition of delta-6-desaturase activity was also observed. This suggests that Me-BCFAs, which would include this compound, can have a specific inhibitory effect on these desaturation reactions.

Furthermore, acyl-activating enzymes (AAEs), also known as acyl-CoA synthetases, are crucial for the metabolism of fatty acids. These enzymes catalyze the formation of acyl-CoA thioesters from fatty acids, a necessary step for their participation in various metabolic pathways, including energy production and lipid synthesis. Studies on plant-derived AAEs have shown that some of these enzymes exhibit activity towards branched-chain fatty acids. For instance, certain AAEs can utilize 4-methylvaleric acid, a structurally similar BCFA, as a substrate to form its corresponding CoA ester. iastate.edu This indicates that enzymes with specificity for branched-chain acyl-CoAs exist and are involved in the metabolism of these compounds. The biological activity of 4-methylhexanoic acid is associated with its interaction with various enzymes in fatty acid metabolism, where it can function as a substrate or a modulator, thereby influencing metabolic pathways related to energy use and lipid profiles.

Bioactivity and Physiological Roles

While extensive research specifically on the bioactivity of this compound is limited, the broader class of branched-chain fatty acids and their esters are recognized for their biological activities. nih.govnih.gov

BCFAs are considered bioactive molecules that may contribute to the health effects associated with the consumption of dairy products. nih.gov In vitro studies have suggested that BCFAs possess properties that could protect against inflammation, certain cancers, and metabolic disorders. nih.gov Some studies have also pointed to potential anti-inflammatory properties and roles in cognitive function for fatty acids in general. solubilityofthings.com Derivatives of (S)-4-methylhexanoic acid have demonstrated antibacterial properties.

This compound is also recognized for its role in chemical communication in the natural world. It is listed as a floral compound, suggesting it contributes to the scent of some flowers. pherobase.com Additionally, it has been identified as a potential pheromone, which are chemicals used by organisms to communicate with each other. pherobase.compherobase.com For instance, the related compound 4-methyl-3-hexanol is a known ant pheromone. medchemexpress.com The enantiomers of 4-methylhexanoic acid are noted to have distinct fatty and caprylic odor characteristics. leffingwell.com

Environmental Fate and Degradation Studies of Methyl Esters

Biodegradability Assessments in Environmental Compartments

Fatty acid methyl esters are known to be biodegradable, with numerous microorganisms in soil and groundwater possessing the capability to metabolize them. The biodegradation of these esters often occurs at a faster rate than that of petroleum diesel. The process typically involves an initial hydrolysis of the ester bond, catalyzed by esterase enzymes produced by bacteria, to yield the corresponding fatty acid and methanol (B129727). Both of these breakdown products are then readily utilized by a wide range of microorganisms.

The rate and extent of biodegradation can be influenced by several factors, including the chemical structure of the ester and the specific environmental conditions. For instance, factors such as the availability of electron acceptors and nutrients can affect the timeline for degradation. In environments with limited electron acceptors, the biodegradation of FAMEs could potentially deplete these resources, which might consequently slow down the degradation of other substances like diesel. Under anaerobic conditions, the biodegradation of FAMEs may lead to the production of methane.

Studies comparing different inoculums have shown that the source of the microbial population significantly impacts degradation rates. For example, activated sludge has been shown to biodegrade rapeseed methyl esters more effectively than groundwater inoculums, with 60.8% degradation observed with sludge in 28 days compared to only 19% with groundwater.

Table 1: Biodegradability of Representative Methyl Esters

| Compound | Test System | Duration (days) | Degradation (%) |

|---|---|---|---|

| Soybean and Rapeseed Methyl Esters | Sewage Sludge | 21-28 | 60-100 |

| Rapeseed Methyl Ester | Activated Sludge | 28 | 60.8 |

| Rapeseed Methyl Ester | Groundwater | 28 | 19 |

Environmental Partitioning and Distribution Behavior

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as water, soil, and air. For methyl esters like Methyl 4-methylhexanoate, properties such as low aqueous solubility and low volatility suggest they will have limited mobility in the environment. These compounds are likely to adsorb to organic matter in soil and sediment, a process known as sorption. This adsorption to soil and organic particles significantly retards their transport in soil and aquifer systems.

Infrared studies on the adsorption of methyl esters of n-fatty acids on silica (B1680970) surfaces have shown that the primary interaction is through hydrogen bonding between the carbonyl group of the ester and the surface silanol (B1196071) groups. This suggests a mechanism by which these compounds can associate with mineral components in soil. The heat of adsorption for these esters from solutions in benzene (B151609) and carbon tetrachloride onto silica has been found to be independent of the surface coverage, indicating a consistent binding energy across the available sites.

Hydrolysis and Other Degradation Mechanisms in Aquatic Systems

In aquatic environments, hydrolysis is a key abiotic degradation mechanism for esters. This process involves the cleavage of the ester bond by reaction with water, resulting in the formation of an alcohol and a carboxylic acid. For this compound, this would yield methanol and 4-methylhexanoic acid. The rate of hydrolysis is highly dependent on the pH of the water.

In addition to chemical hydrolysis, microbial-mediated hydrolysis can also occur. Some bacteria produce esterase enzymes that can accelerate the breakdown of esters in aquatic systems. Furthermore, photochemical reactions, or degradation initiated by sunlight, can be another route for the transformation of organic compounds in surface waters, although specific data for this compound is lacking.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to exploring the potential energy surface of a molecule to identify its stable conformations and understand its electronic properties. For flexible molecules like methyl 4-methylhexanoate, multiple low-energy conformations exist due to the rotation around single bonds.

Computational methods, particularly Density Functional Theory (DFT), are employed to perform conformational analysis. By systematically rotating the dihedral angles of the molecule's backbone and side chains, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. For a similar, but simpler, ester, methyl hexanoate (B1226103), quantum chemical calculations have identified two primary conformers: one with Cₛ symmetry and another with C₁ symmetry, where the alkyl chain is in a gauche orientation relative to the carbonyl bond. It is expected that this compound would exhibit a more complex conformational landscape due to the additional methyl group at the C4 position.

Once stable conformers are identified, their electronic structures can be analyzed. This includes examining the distribution of electron density, molecular orbital shapes, and energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). These calculations provide insights into the molecule's reactivity, polarity, and intermolecular interactions.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is crucial for predicting and interpreting spectroscopic data, which serves to validate the calculated structures.

Microwave Spectroscopy and Torsional Barriers Microwave spectroscopy is a high-resolution technique used to determine the precise gas-phase structures of molecules. For esters, this technique can distinguish between different conformers and provide accurate rotational constants. The combination of quantum chemical calculations and molecular jet Fourier-transform microwave spectroscopy has been successfully applied to determine the gas-phase structures of methyl hexanoate.

A key feature observed in the microwave spectra of methyl esters is the splitting of rotational lines due to the internal rotation of the methoxy (B1213986) methyl group (CH₃-O). Analysis of these splittings allows for the determination of the potential barrier hindering this rotation. For the two conformers of methyl hexanoate, these torsional barriers were determined to be 417 cm⁻¹ and 415 cm⁻¹, respectively. Studies on other molecules containing methyl groups show that these barriers are sensitive probes of the local electronic environment. For this compound, similar splittings would be expected, and their analysis would yield the torsional barrier for its methoxy group, providing insight into the electronic effects of the branched alkyl chain.

The table below shows experimentally determined torsional barriers for the methoxy methyl group in methyl hexanoate, a structurally similar ester.

| Compound | Conformer Symmetry | Torsional Barrier (cm⁻¹) |

|---|---|---|

| Methyl Hexanoate | Cₛ | 417 |

| Methyl Hexanoate | C₁ | 415 |

Kinetic Studies and Modeling of Radical Reactions

In atmospheric chemistry, the primary removal process for volatile organic compounds like this compound is reaction with hydroxyl (OH) radicals. Kinetic studies measure the rate of these reactions, which is essential for modeling atmospheric lifetimes and impacts.

Absolute rate constants for the gas-phase reactions of OH radicals with a series of linear methyl esters have been measured using techniques like pulsed laser photolysis−laser induced fluorescence. These experiments are typically conducted over a range of temperatures to determine the Arrhenius parameters that describe the temperature dependence of the reaction rate. The reaction proceeds primarily through hydrogen abstraction from the alkyl chain.

While specific data for this compound is not available, the rate constant for methyl hexanoate (methyl caproate) provides a close approximation. The study of a series of methyl esters shows a clear trend of increasing reaction rate with increasing chain length, as there are more C-H bonds available for abstraction by the OH radical.

The table below presents the room temperature rate constants and Arrhenius expressions for the reaction of OH radicals with various methyl esters.

| Methyl Ester | Rate Constant at 298 K (k) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (k = A exp(-Ea/RT)) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Methyl Propionate | 0.83 ± 0.09 | (1.45 ± 0.42) × 10⁻¹² exp[−(148 ± 86)/T] |

| Methyl Butyrate | 3.30 ± 0.25 | (0.96 ± 0.29) × 10⁻¹² exp[(380 ± 91)/T] |

| Methyl Valerate | 4.83 ± 0.55 | (1.37 ± 0.64) × 10⁻¹² exp[(401 ± 142)/T] |

| Methyl Caproate (Hexanoate) | 7.15 ± 0.70 | (2.46 ± 1.04) × 10⁻¹² exp[(326 ± 130)/T] |

Computational modeling using Transition State Theory can complement these experimental studies by calculating reaction pathways and rate constants from first principles.

Computational Approaches to Structure-Function Relationships

A significant function of this compound is its contribution to fruity aromas. Computational methods are employed to establish Quantitative Structure-Odor Relationships (QSOR), which correlate a molecule's chemical structure with its perceived odor.

These models aim to predict the odor character and intensity of a compound based on calculated molecular descriptors. For esters, QSOR studies have investigated the correlation between chemical structure and "fruitiness." Various computational approaches are used:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSOR method generates a statistical model by correlating the properties of a molecule's steric and electrostatic fields with its biological activity (in this case, odor perception).

Machine Learning and Deep Learning: More recent approaches use machine learning algorithms, such as deep belief networks (DBN) and convolutional neural networks (CNN), to predict odor from molecular structure. These models can learn complex relationships from large datasets of molecules and their associated odor descriptors. The models take molecular fingerprints or 2D molecular images as input to automatically extract structural features relevant to odor.

For this compound, these computational models would analyze descriptors such as molecular weight, shape, flexibility, and electronic properties (like electronegativity and surface interactions) to quantify its relationship with the "fruity" odor class. By comparing its computed properties to those of other fruity esters, its specific odor profile can be predicted and understood.

Research on Role in Flavor and Aroma Systems Drawing from Methyl Ester Research

Contributions to Flavor Profile and Perception in Food Systems (e.g., cheese, fruits, tea)

Methyl 4-methylhexanoate, as a branched-chain fatty acid methyl ester, is presumed to contribute to the complex flavor and aroma profiles of various food systems. While direct research on this specific compound is limited, the contributions of similar methyl esters, particularly methyl hexanoate (B1226103), have been noted in cheese, fruits, and tea, offering insights into the potential role of this compound.

Cheese: In the realm of cheese, esters are crucial for developing the characteristic fruity and sweet notes that balance the sharper flavors of free fatty acids and other compounds. Research on Blue cheese flavor has identified methyl hexanoate as an important component in duplicating its typical flavor profile. The enzymatic activities of microorganisms in cheese, such as yeasts, can lead to the formation of various esters. While not specifically identified, the precursor, 4-methylhexanoic acid, is associated with cheese-like and fruity notes, suggesting that its methyl ester could contribute to these sensory attributes. Branched-chain aldehydes, which can be precursors to branched-chain acids and subsequently their esters, are recognized as important flavor compounds in many fermented and heat-treated food products, including cheese.

Fruits: Esters are primary contributors to the characteristic fruity and sweet aromas of many fruits. For instance, methyl hexanoate has been identified as a volatile compound in strawberries and is associated with the fruit's sweetness. In murtilla fruits, methyl 2-methyl butanoate and methyl hexanoate are among the major volatile components, contributing to their fruity, sweet, and floral aroma. The presence and concentration of these esters are influenced by the fruit's genotype and ripening stage. Given its structural similarity, this compound is likely to impart similar fruity and sweet notes in fruits where its precursor fatty acid is present.

Table 1: Potential Contribution of this compound to Food Flavor Profiles (Inferred from Related Compounds)

| Food System | Potential Flavor Contribution | Related Compounds Identified |

| Cheese | Fruity, sweet, cheese-like | Methyl hexanoate, 4-methylhexanoic acid |

| Fruits | Fruity, sweet, floral | Methyl hexanoate, Methyl 2-methyl butanoate |

| Tea | Fruity, floral | General hexenyl esters |

Studies on Flavor Release and Interaction with Food Matrix Components

The perception of flavor is not solely dependent on the presence of aroma compounds but also on their release from the food matrix to the olfactory receptors. The interaction between flavor molecules and food components such as proteins, lipids, and carbohydrates can significantly impact flavor release and perception.

The release of volatile compounds from a food matrix is governed by both thermodynamic and kinetic factors. Thermodynamic factors relate to the partitioning of the flavor compound between the food and the air, which is influenced by its affinity for the different phases within the food (e.g., fat, water). Kinetic factors involve the rate of mass transfer of the flavor compound from the food to the air, which can be affected by the viscosity and structure of the food matrix.

For methyl esters like this compound, their hydrophobic nature suggests they would have a higher affinity for the lipid phase in a food system. In emulsions, the release of hydrophobic flavor compounds is generally decreased as they tend to dissolve in the dispersed oil phase. The complexity of food matrices presents a challenge in fully understanding the mechanisms of flavor release at a molecular level.

Proteins can bind with flavor compounds, including esters, through hydrophobic interactions, which can reduce the volatility of the aroma compound and thus its perception. Conversely, carbohydrates can increase the viscosity of the food matrix, which can slow the release of flavor compounds.

Sensory Evaluation of Enantiomers (for branched fatty acids, potentially applicable to esters)

Since this compound is a chiral molecule, its enantiomers (R and S forms) may possess different sensory properties. While direct sensory evaluation of the enantiomers of this compound is not documented in the available literature, studies on the enantiomers of its parent carboxylic acid, 4-methylhexanoic acid, provide valuable insight.

A study on the chirality and odor perception of 4-methylhexanoic acid revealed distinct sensory characteristics for its enantiomers. The (R)-(+)-4-methylhexanoic acid was described as having a stronger, more fatty odor compared to the (S)-(-)-isomer. The (S)-(-)-4-methylhexanoic acid was characterized as having a caprylic and slightly fatty aroma. Gas chromatography-olfactometry (GC-O) confirmed that both enantiomers possess acidic and fatty notes, with the (R)-enantiomer being more potent.

The sensory evaluation of enantiomers is a critical aspect of flavor chemistry, as the chirality of a molecule can significantly impact its interaction with olfactory receptors, leading to different odor perceptions. Further research involving the synthesis and sensory analysis of the individual enantiomers of this compound is necessary to fully characterize their contribution to flavor and aroma.

Table 2: Sensory Properties of 4-Methylhexanoic Acid Enantiomers

| Enantiomer | Reported Odor Description | Potency |

| (R)-(+)-4-methylhexanoic acid | Stronger, more fatty, acidic | More potent |

| (S)-(-)-4-methylhexanoic acid | Caprylic, slightly fatty, acidic | Less potent |

Data from Leffingwell, J.C. on "The 4-Methylhexanoic acids"

Advanced Research Horizons and Future Directions for Methyl 4 Methylhexanoate Studies

Development of Cheaper and More Efficient Synthetic Routes

The industrial synthesis of flavor and fragrance compounds like methyl 4-methylhexanoate is continuously driven by the need for more sustainable, cost-effective, and efficient production methods. Conventional esterification processes often rely on homogeneous acid catalysts, which can lead to corrosion, energy-intensive separation steps, and catalyst reusability issues. mdpi.comnih.gov Future research is poised to overcome these limitations through several innovative strategies.

Process intensification is a key area of development, focusing on novel reactor designs and integrated processes. nih.gov For instance, membrane-integrated reactors that facilitate the continuous removal of water—a byproduct of esterification—can shift the reaction equilibrium to favor higher product yields under milder conditions. nih.gov Further advancements include dual-functional membranes that not only separate water but also possess catalytic activity, thereby enhancing process efficiency. nih.gov

The exploration of advanced catalytic systems is another critical frontier. This includes the development of robust heterogeneous catalysts such as ion exchange resins, zeolites, and metal oxides that are easily separable and reusable. nih.gov Enzymatic catalysis, utilizing immobilized lipases, offers a green alternative, enabling highly selective reactions under mild conditions. mdpi.comnih.gov Future work may focus on hybrid systems that combine the strengths of biocatalysts and traditional metal catalysts. nih.gov Additionally, the use of novel catalysts, such as p-toluenesulfonic acid (PTSA) which can also act as a surfactant to improve reactant solubility, represents an innovative approach to intensifying the esterification process. ntnu.no

Table 1: Emerging Strategies for Efficient Ester Synthesis

| Strategy | Description | Potential Advantages |

|---|---|---|

| Heterogeneous Catalysis | Utilizing solid catalysts (e.g., zeolites, ion exchange resins) that are in a different phase from the reactants. nih.gov | Easy separation and catalyst recycling, reduced corrosion, potential for continuous processes. mdpi.comnih.gov |

| Enzymatic Catalysis | Employing enzymes, such as immobilized lipases, to catalyze the esterification reaction. mdpi.comnih.gov | High selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). mdpi.comnih.gov |

| Membrane Reactors | Integrating a membrane into the reactor to continuously remove byproducts like water, driving the reaction forward. nih.gov | Increased conversion, milder operating conditions, reduced energy consumption. nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction, potentially by altering the relative volatility of components. sphinxsai.comaiche.org | Reduced reaction times, improved product purity. sphinxsai.com |

Deeper Exploration of Undiscovered Biosynthetic Pathways

In nature, branched-chain esters like this compound are key contributors to the aroma of many fruits. acs.org Their biosynthesis is intricately linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. acs.orgresearchgate.net The final and decisive step in the formation of these volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which condense an alcohol with an acyl-CoA. frontiersin.orgfrontiersin.org

While the general framework of this pathway is established, many of the specific enzymes and regulatory mechanisms remain to be discovered. Research indicates that the precursors for these esters are largely produced de novo during fruit ripening, rather than from the breakdown of existing proteins or amino acids. researchgate.netacs.org This highlights the importance of anabolic pathways in generating the necessary building blocks.

Future research will focus on identifying the specific genes that encode the full suite of enzymes involved in the pathway leading to this compound. This includes not only the specific AATs responsible for the final esterification step but also the upstream enzymes like branched-chain amino transferases (BCAT), dehydrogenases, and decarboxylases that produce the required alcohol and acyl-CoA moieties. researchgate.netfrontiersin.org For example, recent studies have uncovered alternative routes for precursor synthesis, such as the citramalate (B1227619) synthase pathway in apples, which bypasses some traditional regulatory chokepoints in BCAA synthesis to ensure a steady supply of precursors for ester production during ripening. nih.gov A deeper investigation into analogous pathways in other fruits could reveal novel enzymatic targets for enhancing the production of specific flavor compounds.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of how the biosynthesis of this compound is regulated, researchers are increasingly turning to multi-omics approaches. nih.gov This strategy involves integrating data from different layers of biological information, including genomics (DNA), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites). nih.govmdpi.com By combining these datasets, scientists can build a more complete picture of the flow of biological information from gene to metabolite.

For instance, transcriptomic analysis can identify which AAT genes are highly expressed during the stages of fruit ripening when this compound production is highest. nih.gov Metabolomic analysis can simultaneously quantify the levels of the ester itself, as well as its precursors (e.g., 4-methylhexanoic acid, methanol) and related compounds. nih.gov By correlating these datasets, researchers can identify candidate genes that are not only expressed at the right time but are also statistically linked to the accumulation of the target compound. nih.govfrontiersin.org

This integrated approach has already been successfully applied to unravel the genetic basis of flavor in fruits like peach and raspberry. nih.govfrontiersin.org Future studies will apply these powerful techniques to specifically map the gene regulatory networks controlling branched-chain ester formation. nih.gov This could involve identifying transcription factors that regulate the expression of key biosynthetic genes or uncovering how environmental cues and agricultural practices influence the metabolic pathways leading to flavor production. Statistical frameworks like DIABLO (Data Integration Analysis for Biomarker discovery using a multi-Omics approach) are being developed to facilitate the complex analysis of these large, multi-layered datasets. frontiersin.orgnih.gov

Advancements in High-Throughput Analytical Methodologies

The progress in multi-omics research is heavily dependent on the ability to analyze a large number of samples quickly and accurately. High-throughput analytical methodologies are therefore essential for advancing our understanding of compounds like this compound. Traditional analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), while powerful, can be a bottleneck in large-scale studies. chromatographytoday.com

Recent years have seen the emergence of direct-injection mass spectrometry (DI-MS) techniques, such as Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), as reliable, high-throughput tools for analyzing volatile compounds. nih.govchromatographytoday.comspectroscopyonline.com These methods can analyze samples in seconds without the need for time-consuming chromatographic separation, making them ideal for screening large germplasm collections or monitoring flavor development in real-time. spectroscopyonline.com SIFT-MS, for example, can be coupled with automated systems to analyze hundreds of samples per day. chromatographyonline.com

These advanced techniques are transforming "flavoromics," the comprehensive study of flavor compounds. nih.govnih.govusda.gov They enable the rapid profiling of the entire "volatilome" (the complete set of volatile compounds) of a fruit, providing a detailed chemical fingerprint. frontiersin.org Future research will focus on further refining these methods to improve sensitivity and to develop automated platforms that integrate sample preparation, analysis, and data processing, thereby accelerating the discovery of genes and pathways involved in the production of key flavor esters. zinsser-analytic.com

Table 2: Comparison of Analytical Techniques for Volatile Compound Analysis

| Technique | Principle | Throughput | Key Advantage |

|---|---|---|---|

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates compounds based on volatility and polarity before mass analysis. nih.gov | Low to Medium | Excellent for separating and identifying individual compounds, including isomers. |

| PTR-ToF-MS (Proton Transfer Reaction Time-of-Flight Mass Spectrometry) | Uses soft chemical ionization for direct, real-time analysis of volatile organic compounds (VOCs). nih.gov | High | Rapid, high-sensitivity analysis without sample preparation; generates reliable VOC fingerprints. frontiersin.orgnih.gov |

| SIFT-MS (Selected Ion Flow Tube Mass Spectrometry) | Uses multiple, switchable reagent ions for direct, real-time quantification of VOCs. chromatographytoday.comspectroscopyonline.com | Very High | Extremely fast, highly selective, and robust against humidity, enabling direct headspace analysis. spectroscopyonline.comchromatographyonline.com |

Refinement of Computational Models for Complex Reactivity and Biological Interactions

Computational chemistry is becoming an indispensable tool for studying both the synthesis and biological relevance of flavor compounds. By modeling reactions at the molecular level, researchers can gain insights that are difficult or impossible to obtain through experiments alone. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction mechanisms, predict thermodynamic properties, and calculate kinetic parameters for reactions like esterification. nih.govrsc.orgresearchgate.net

In the context of synthetic chemistry, computational models can be used to predict the efficiency of different catalysts, understand the role of solvents, and design more effective reaction conditions. d-nb.infonih.gov For example, models can calculate the energy barriers for different reaction pathways, helping to identify the rate-determining steps and suggesting ways to overcome them. nih.gov

From a biological perspective, computational models can be used to study enzyme-substrate interactions. Techniques like molecular docking can predict how a substrate, such as 4-methylhexanoyl-CoA, fits into the active site of an alcohol acyltransferase (AAT) enzyme. This can help explain the substrate specificity of different AATs and guide protein engineering efforts to create enzymes with novel properties. As our knowledge of enzyme structures and reaction mechanisms grows, these computational models will become increasingly sophisticated and predictive, providing a powerful platform for both fundamental research and applied flavor science.

Q & A

Q. 1.1. What are the recommended methods for synthesizing Methyl 4-methylhexanoate in laboratory settings?

this compound is typically synthesized via esterification of 4-methylhexanoic acid with methanol under acidic catalysis (e.g., sulfuric acid). A reflux setup with controlled temperature (60–80°C) and stoichiometric molar ratios (1:1.2 acid-to-alcohol) ensures optimal yield . For higher purity, fractional distillation or flash chromatography (using non-polar solvents like hexane/ethyl acetate) is recommended . Yield optimization requires monitoring via thin-layer chromatography (TLC) and verifying product identity through GC/MS or NMR .

Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC/MS): To confirm molecular weight (C₈H₁₆O₂, MW 144.21) and detect impurities .

- Nuclear Magnetic Resonance (NMR): ¹H NMR peaks at δ 0.92 (t, 3H, CH₂CH₃), δ 1.25–1.50 (m, 4H, CH₂ groups), δ 2.30 (t, 2H, COCH₂), and δ 3.65 (s, 3H, OCH₃) verify structure .

- Elemental Analysis: Confirms C (66.63%), H (11.18%), and O (22.19%) composition .

Q. 1.3. What safety protocols are essential when handling this compound in laboratory experiments?

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and OSHA-approved goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Waste Disposal: Collect organic waste separately and transfer to certified hazardous waste facilities .

Advanced Research Questions

Q. 2.1. How can contradictory spectroscopic data for this compound be resolved in structural elucidation studies?

Discrepancies in NMR or IR spectra often arise from solvent impurities or isomerization. To resolve:

Q. 2.2. What strategies optimize the yield of this compound in multi-step syntheses involving branched precursors?

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for branched intermediates .

- Reaction Monitoring: Use in-situ FTIR to track esterification progress and adjust acid/alcohol ratios dynamically.

- Temperature Gradients: Gradual heating (40°C → 80°C) minimizes side reactions like transesterification .

Q. 2.3. How does this compound’s lipophilicity influence its role in drug delivery systems?

- LogP Measurement: Determine octanol/water partition coefficients (estimated LogP ~2.5) via shake-flask method or HPLC .

- In Vitro Permeability: Use Caco-2 cell monolayers to assess intestinal absorption potential. Higher lipophilicity correlates with enhanced membrane penetration but may reduce aqueous solubility .

Q. 2.4. What in vitro models are suitable for assessing this compound’s bioactivity in enzyme inhibition studies?

- Enzyme Assays: Test inhibitory effects on lipases or esterases using spectrophotometric methods (e.g., p-nitrophenyl acetate hydrolysis).

- Kinetic Analysis: Calculate IC₅₀ values and inhibition constants (Ki) via Lineweaver-Burk plots .

- Molecular Docking: Use AutoDock Vina to predict binding interactions with target enzymes, guided by NMR-derived conformational data .

Methodological Guidance for Data Interpretation

Q. 3.1. How should researchers address variability in melting point data for this compound?

Q. 3.2. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.